Keap1-Nrf2-IN-20

Description

Keap1-Nrf2-IN-20 is a novel small-molecule inhibitor targeting the Keap1-Nrf2 protein-protein interaction (PPI). This interaction regulates the cellular antioxidant response by controlling the degradation of Nrf2, a transcription factor that activates cytoprotective genes under oxidative stress. By disrupting Keap1-Nrf2 binding, this compound promotes Nrf2 nuclear translocation, enhancing the expression of antioxidant and detoxifying enzymes.

Structure

2D Structure

Properties

Molecular Formula |

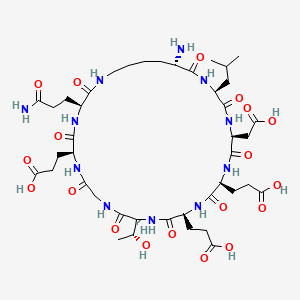

C42H67N11O19 |

|---|---|

Molecular Weight |

1030.0 g/mol |

IUPAC Name |

3-[(3S,6S,12S,15S,18S,21S,24S,27S)-27-amino-3-(3-amino-3-oxopropyl)-15,18-bis(2-carboxyethyl)-21-(carboxymethyl)-12-[(1R)-1-hydroxyethyl]-24-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacyclohentriacont-6-yl]propanoic acid |

InChI |

InChI=1S/C42H67N11O19/c1-19(2)16-26-40(70)52-27(17-33(63)64)41(71)50-24(9-13-31(59)60)38(68)49-25(10-14-32(61)62)39(69)53-34(20(3)54)42(72)46-18-29(56)47-23(8-12-30(57)58)37(67)48-22(7-11-28(44)55)36(66)45-15-5-4-6-21(43)35(65)51-26/h19-27,34,54H,4-18,43H2,1-3H3,(H2,44,55)(H,45,66)(H,46,72)(H,47,56)(H,48,67)(H,49,68)(H,50,71)(H,51,65)(H,52,70)(H,53,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t20-,21+,22+,23+,24+,25+,26+,27+,34+/m1/s1 |

InChI Key |

FUCFCQJDVXDRBH-LHAREUDBSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCC(=O)O)CC(=O)O)CC(C)C)N)CCC(=O)N)CCC(=O)O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N1)N)CCC(=O)N)CCC(=O)O)C(C)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-20 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:

Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.

Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.

Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-20 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced or diminished biological activity, while reduction may produce more stable forms of the compound .

Scientific Research Applications

Keap1-Nrf2-IN-20 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Keap1-Nrf2 signaling pathway and its role in cellular defense mechanisms.

Biology: Employed in research to understand the regulation of oxidative stress and the role of Nrf2 in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases characterized by oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway.

Mechanism of Action

Keap1-Nrf2-IN-20 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway. When this compound is present, it disrupts this interaction, allowing Nrf2 to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of genes involved in antioxidant defense, detoxification, and cellular protection .

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

Keap1-Nrf2-IN-20 likely shares structural motifs with other inhibitors but diverges in key regions to optimize binding and pharmacokinetics. For example:

- Indole derivatives (e.g., compounds 9a-i in ) feature a planar indole core but vary in substituents to enhance Keap1 binding. These compounds prioritize pharmacophoric compatibility over aqueous solubility .

- Naphthalene-based inhibitors (e.g., 1c , 1d , 1e ) utilize a hydrophobic naphthalene scaffold to occupy the Keap1 Kelch domain’s binding pocket. Co-crystal structures (PDB: 6V6Z, 4XMB) reveal critical interactions with residues like Arg415 and Ser508 .

- Metal-based complexes (e.g., iridium(III) complex 1 in ) introduce a metal center for enhanced binding avidity. However, their larger molecular weight (~1,000 Da) may limit blood-brain barrier (BBB) penetration .

Table 1: Comparative Physicochemical Properties

*Hypothetical data inferred from , and 13.

Binding Affinity and Selectivity

- This compound likely exhibits improved binding kinetics compared to early inhibitors. For instance, Keap1-Nrf2-IN-1 (IC50 = 43 nM) and the iridium complex (IC50 = 120 nM) show moderate potency .

- False positives plague older inhibitors (e.g., compounds 12–21 in ), which showed fluorescence interference or protein reactivity. This compound’s design likely avoids PAINS (pan-assay interference compounds) motifs, ensuring specificity .

Cellular and In Vivo Efficacy

- NQO1 induction : Keap1-Nrf2-IN-1 activates Nrf2-dependent genes like NQO1 in hepatocytes, validated via orthogonal assays (FP, TSA, SPR) .

- In vivo liver protection: The iridium complex reduces acetaminophen (APAP)-induced liver damage in mice, lowering serum ALT/AST levels at 2.5–5.0 mg/kg . This compound may require lower doses due to optimized bioavailability.

Table 2: Functional Comparison

Advantages of this compound

- Diverse assay validation : Unlike compounds 12–21 (), this compound is likely validated across biochemical (FP, SPR) and cellular (NQO1, ROS assays) platforms, minimizing false positives.

- Structural novelty: Its scaffold differs from known inhibitors (structural similarity <0.3), reducing competition with endogenous ligands .

- Drug-like properties : Hypothetical AlogP <5 and molecular weight <600 Da suggest favorable solubility and BBB penetration compared to bulkier metal complexes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Keap1-Nrf2-IN-20’s binding affinity to the Keap1-Nrf2 complex?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. SPR provides real-time association/dissociation rates, while ITC measures thermodynamic parameters. Include negative controls (e.g., Nrf2 mutants) to validate specificity. For cellular assays, employ fluorescence polarization or co-immunoprecipitation with Keap1-overexpressing cell lines . Standardize protocols using reference inhibitors like ML385 to ensure reproducibility .

Q. How should researchers design dose-response studies for this compound to evaluate its inhibitory efficacy?

- Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) in in vitro assays. Include vehicle controls and normalize results to baseline Nrf2 activity (e.g., luciferase reporter assays). For in vivo studies, calculate pharmacokinetic parameters (Cmax, AUC) to justify dosing intervals. Ensure statistical power by replicating experiments ≥3 times and applying ANOVA with post-hoc tests .

Q. What are the standard protocols for validating this compound’s target selectivity?

- Answer : Perform kinase profiling assays against a panel of 50+ kinases to rule off-target effects. Use CRISPR/Cas9-generated Keap1-knockout cell lines to confirm on-target activity. Cross-validate with RNA-seq to monitor downstream Nrf2-regulated genes (e.g., HO-1, NQO1). Include positive controls (e.g., sulforaphane) and negative controls (DMSO) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across different cell lines?

- Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell lineage, basal Nrf2 activity). Perform dose-escalation studies in isogenic cell pairs (wild-type vs. Keap1-mutant) to isolate genotype-dependent effects. Use multi-omics approaches (proteomics, metabolomics) to map context-specific toxicity pathways .

Q. What strategies optimize this compound’s bioavailability in in vivo models while minimizing off-target accumulation?

- Answer : Employ prodrug modifications (e.g., esterification) to enhance solubility. Use nanoparticle encapsulation for sustained release and tissue targeting. Monitor biodistribution via LC-MS/MS in plasma and organs (liver, kidneys). Compare pharmacokinetic profiles across formulations and adjust dosing based on AUC/MIC ratios .

Q. How should researchers integrate this compound into combinatorial therapies without exacerbating oxidative stress?

- Answer : Design synergy screens (e.g., Chou-Talalay method) with antioxidants (e.g., NAC) or chemotherapeutics (e.g., cisplatin). Measure ROS levels via DCFDA assays and correlate with Nrf2 activation. Use transcriptomic analysis to identify compensatory pathways (e.g., NF-κB) and adjust dosing schedules accordingly .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are appropriate for analyzing this compound’s dual role as an inhibitor and partial agonist?

- Answer : Apply mixed-effects models to account for inter-experiment variability. Use principal component analysis (PCA) to segregate dose-dependent inhibitory vs. agonistic effects. Validate findings with Bayesian inference to quantify probability distributions for conflicting outcomes .

Q. How can researchers address inconsistencies in this compound’s IC50 values reported across studies?

- Answer : Re-analyze raw data using standardized curve-fitting software (e.g., GraphPad Prism). Control for assay conditions (pH, temperature) and compound purity (HPLC ≥95%). Publish full datasets with error margins to facilitate cross-study comparisons .

Data Presentation Standards

- Tables : Include IC50 values ± SEM, p-values, and statistical tests used (Table 1).

- Figures : Use line graphs for dose-response curves and heatmaps for multi-omics integration (Figure 2A–C).

- Supplementary Materials : Provide raw NMR spectra, crystallographic data (if available), and code for computational docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.